molecular formula C6H4Cl2O3 B1434660 Methyl 4,5-dichlorofuran-2-carboxylate CAS No. 1403567-85-0

Methyl 4,5-dichlorofuran-2-carboxylate

Cat. No.: B1434660
CAS No.: 1403567-85-0
M. Wt: 195 g/mol
InChI Key: BXNACPWZFPSLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-dichlorofuran-2-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with two chlorine atoms at positions 4 and 5, and a carboxylate ester group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dichlorofuran-2-carboxylate typically involves the chlorination of furan derivatives followed by esterification. One common method includes the chlorination of furan-2-carboxylic acid using thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 5 positions. The resulting 4,5-dichlorofuran-2-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichlorofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-2,3-dicarboxylates.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Furan-2,3-dicarboxylates.

    Reduction: Methyl 4,5-dichlorofuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-dichlorofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 4,5-dichlorofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chlorinated furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

    Methyl 4-chlorofuran-2-carboxylate: Similar structure but with only one chlorine atom.

    Methyl 5-chlorofuran-2-carboxylate: Chlorine substitution at a different position.

    Methyl 4,5-difluorofuran-2-carboxylate: Fluorine atoms instead of chlorine.

Uniqueness: Methyl 4,5-dichlorofuran-2-carboxylate is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity compared to its mono-chlorinated or fluorinated analogs. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

methyl 4,5-dichlorofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNACPWZFPSLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dichlorofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,5-dichlorofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4,5-dichlorofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4,5-dichlorofuran-2-carboxylate
Reactant of Route 5
Methyl 4,5-dichlorofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4,5-dichlorofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.